molecular formula C13H13NO3S B3294201 2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886498-04-0

2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B3294201
CAS No.: 886498-04-0
M. Wt: 263.31 g/mol
InChI Key: PCFOOWJIQROZKM-UHFFFAOYSA-N
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Description

2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative characterized by a 2,3-dihydrothiazole core substituted with a p-tolyl (4-methylphenyl) group at position 4 and an ethyl ester moiety at position 3. The compound belongs to a class of heterocyclic structures known for diverse biological activities, including enzyme inhibition and plant growth regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-12(15)11-10(14-13(16)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFOOWJIQROZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172845
Record name Ethyl 2,3-dihydro-4-(4-methylphenyl)-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-04-0
Record name Ethyl 2,3-dihydro-4-(4-methylphenyl)-2-oxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-4-(4-methylphenyl)-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS Number: 886498-04-0) is a heterocyclic compound characterized by a thiazole ring substituted with a p-tolyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure suggests various reactivity patterns and interactions with biological targets, making it an interesting subject for further research.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO3SC_{13}H_{13}NO_3S, with a molecular weight of 263.32 g/mol. The thiazole moiety contributes to its chemical properties, enhancing its biological activity compared to other derivatives.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinities with specific enzymes, which could inform its potential therapeutic applications.
  • Cytotoxicity : Evaluations of cytotoxic effects in cancer cell lines are critical for assessing its potential as an anticancer agent.

1. Antimicrobial Activity

A study highlighted the structural similarities between this compound and other thiazole derivatives known for their antimicrobial effects. For instance, derivatives such as Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate have shown promising antibacterial activity.

Compound NameCAS NumberUnique Features
Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate7174192Contains a chlorophenyl group; studied for antibacterial properties.
2-p-Tolyl-Oxazole-4-Carboxylic Acid Ethyl Ester92029-41-9Features an oxazole ring; potential anti-inflammatory effects.

2. Enzyme Inhibition Studies

Molecular docking studies have been conducted to understand the urease inhibition properties of thiazole derivatives similar to this compound. These studies indicate that compounds with electron-withdrawing groups can enhance inhibitory activity against specific enzymes involved in metabolic pathways .

3. Cytotoxicity Assessments

In vitro evaluations have shown that thiazole derivatives exhibit varying levels of cytotoxicity against cancer cell lines. For example, compounds derived from thiazoles have been reported to demonstrate low cytotoxicity while effectively reducing cell viability in cancer models . This suggests that this compound may also possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of thiazole derivatives are heavily influenced by substituents on the phenyl ring and the thiazole core. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituent (R) Molecular Formula Key Features Reference
2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester p-tolyl (CH₃-C₆H₄) C₁₃H₁₃NO₃S Electron-donating methyl group enhances ring stability; potential for hydrophobic interactions. -
4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester 4-Fluoro-phenyl C₁₂H₁₀FNO₃S Electron-withdrawing fluorine may reduce electron density, altering reactivity and solubility .
Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate CF₃ C₈H₇F₃NO₃S Strong electron-withdrawing CF₃ group likely increases electrophilicity and metabolic resistance .
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Allyl, amino, thioxo C₉H₁₂N₂O₂S₂ Thioxo and amino groups enable hydrogen bonding; allyl moiety may enhance bioactivity .

Key Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., p-tolyl) enhance ring stability and hydrophobic interactions, while electron-withdrawing groups (e.g., F, CF₃) increase electrophilicity and may improve metabolic stability .
  • Synthetic Efficiency : One-pot methods () are superior for scalability, whereas multi-step routes () allow for greater functionalization but at the cost of yield.
  • Biological Potential: Thiazole derivatives with amino or thioxo groups () show promise in drug discovery due to their hydrogen-bonding capabilities, though the target compound’s bioactivity requires empirical validation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors such as substituted thiazolidinones and ethyl esters under reflux in acetic acid. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a substituted aldehyde in acetic acid (3–5 hours) yields crystalline products, which are purified via recrystallization (DMF/acetic acid) . To improve yields, optimize stoichiometric ratios (e.g., 1:1.1 molar ratio of thiazolidinone to aldehyde) and employ continuous flow reactors for scalability .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodology : Use a combination of 1H NMR (to confirm proton environments, e.g., aromatic protons from the p-tolyl group), IR spectroscopy (to identify carbonyl stretching at ~1700 cm⁻¹ for the ester and oxo groups), and X-ray diffraction (for crystal structure validation). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% . Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can verify purity .

Q. What solvents and conditions are suitable for recrystallization to achieve high-purity samples?

  • Methodology : Recrystallize from a DMF/acetic acid mixture (2:1 v/v) at 60–70°C, followed by slow cooling to room temperature. This method minimizes impurities from byproducts like unreacted aldehydes .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interactions with biological targets?

  • Methodology : Perform docking studies using software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or kinases). Parameterize the compound’s electrostatic potential surfaces using DFT calculations (B3LYP/6-31G* basis set). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Conduct meta-analysis of literature data, focusing on variables like assay conditions (pH, temperature) and cell lines. For example, discrepancies in cytotoxicity may arise from differing cell permeability (e.g., HeLa vs. MCF-7 cells). Use standardized protocols (e.g., MTT assays at 48-hour incubation) and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. How can regioselective functionalization of the thiazole ring be achieved for SAR studies?

  • Methodology : Introduce substituents at the 4-position (p-tolyl group) via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Protect the oxo group with tert-butyldimethylsilyl (TBS) chloride before coupling, then deprotect with TBAF . Monitor reaction progress via LC-MS to avoid over-substitution.

Data Analysis and Mechanistic Insights

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

  • Methodology : Use HPLC-MS/MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage). Compare retention times and fragmentation patterns with synthetic standards .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

  • Methodology : Calculate Fukui indices (for electrophilicity) and NBO charges using Gaussian09. The electron-withdrawing ester group at position 5 increases electrophilicity at position 2, making it susceptible to nucleophilic attack by amines or thiols .

Comparative Studies

Q. How does the p-tolyl substituent affect bioactivity compared to analogs with methoxy or fluoro groups?

  • Methodology : Synthesize analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) and compare their IC₅₀ values in enzyme inhibition assays. The p-tolyl group’s hydrophobicity may enhance membrane permeability, while electron-donating groups (e.g., methoxy) could alter binding kinetics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 2
2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

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